molecular formula C21H23ClN4O2 B13730066 3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin CAS No. 21616-34-2

3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin

Cat. No.: B13730066
CAS No.: 21616-34-2
M. Wt: 398.9 g/mol
InChI Key: UAKLTFBWZYUSKE-UHFFFAOYSA-N
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Description

3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a methyl group, and a phenylhydantoin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as phenylhydantoin). The reaction conditions often include the use of a solvent like ethanol and a catalyst such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the phenylhydantoin moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Bromophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
  • 3-((4-Fluorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
  • 3-((4-Methoxyphenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin

Uniqueness

3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .

Properties

CAS No.

21616-34-2

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.9 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-5-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C21H23ClN4O2/c1-21(16-5-3-2-4-6-16)19(27)26(20(28)23-21)15-24-11-13-25(14-12-24)18-9-7-17(22)8-10-18/h2-10H,11-15H2,1H3,(H,23,28)

InChI Key

UAKLTFBWZYUSKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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